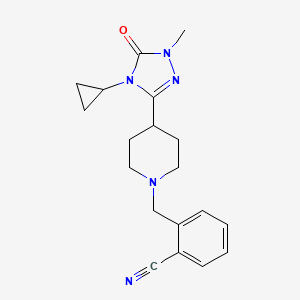

2-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

2-[[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-22-19(25)24(17-6-7-17)18(21-22)14-8-10-23(11-9-14)13-16-5-3-2-4-15(16)12-20/h2-5,14,17H,6-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVFXWUGOKCWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=CC=C3C#N)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores the biological activity of this compound, including its pharmacological implications, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Piperidine Ring : Known for its pharmacological properties.

- Cyclopropyl Group : Often enhances the biological activity of compounds.

- Triazole Moiety : Associated with various therapeutic effects.

The molecular formula for this compound is , with a molecular weight of approximately 300.37 g/mol. The presence of these functional groups suggests significant reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the piperidine derivative.

- Introduction of the cyclopropyl and triazole functionalities.

- Final coupling to form the benzonitrile moiety.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant antimicrobial properties. For example:

- Triazole derivatives have been shown to possess antifungal activity against various pathogens.

Anticancer Properties

Research has demonstrated that compounds containing triazole rings often display anticancer activity. The specific combination of piperidine and triazole functionalities in this compound may enhance its efficacy against cancer cell lines.

Enzyme Inhibition

The compound may interact with specific enzymes, modulating their activity. For instance:

- Acetylcholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial in neuropharmacology.

Case Studies

- Antitumor Activity : A study on structurally related triazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through specific signaling pathways.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar piperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural, physicochemical, and bioactivity data, which are absent in the provided evidence. Below is a hypothetical framework for such a comparison, based on general triazole- and piperidine-containing analogs:

Structural Analogues

- 4-(4-Nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine (844882-21-9): Shares a fused heterocyclic core but lacks the triazole and benzonitrile groups. Its nitro substituent may confer different electronic properties compared to the cyano group in the target compound .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 844882-21-9 | 1026783-41-4 |

|---|---|---|---|

| Molecular Weight | ~380 g/mol (estimated) | 423.4 g/mol | 433.9 g/mol |

| LogP | ~2.5 (predicted) | 3.1 (nitro group increases) | 2.8 (thione reduces lipophilicity) |

| Solubility | Moderate (cyano group) | Low (nitro group) | Moderate (methoxy group) |

Note: Data are speculative due to lack of experimental evidence.

Bioactivity and Target Affinity

- Triazole Derivatives : Compounds with 1,2,4-triazole cores often exhibit kinase inhibitory activity. For example, 4-isopropyl-2,3-dimethyl-5-oxo-pyrazole sulfonamides (e.g., 695207-56-8) show COX-2 inhibition, suggesting that the target compound’s triazole-piperidine scaffold may target similar pathways .

- However, the absence of a quinazoline ring in the target compound may limit its binding affinity .

Methodological Considerations

The refinement of such compounds relies on software like SHELXL for crystallographic analysis and ORTEP-3 for structural visualization . For instance, SHELXL’s robust handling of twinned data and hydrogen bonding networks would be essential for resolving the target compound’s conformational flexibility.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.